

Comparative Guide to Structure-Activity Relationships of Pyrazolo[1,5-a]pyrimidines

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Compound of Interest

Compound Name: 1-(pyrimidin-2-yl)-1H-pyrazole-5-carbaldehyde

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The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] Its rigid, planar structure and synthetic tractability have made it a focal point for the development of targeted therapies, particularly in oncology.^{[2][3]} This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[1,5-a]pyrimidine derivatives against various biological targets, supported by quantitative data and detailed experimental protocols.

Kinase Inhibitors: A Primary Application

Pyrazolo[1,5-a]pyrimidines have emerged as a cornerstone in the design of protein kinase inhibitors due to their ability to mimic the adenine region of ATP and interact with the hinge region of the kinase ATP-binding pocket.^[2] This has led to the development of potent and selective inhibitors for a range of kinases implicated in cancer and other diseases. Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, are based on this scaffold.^{[4][5]}

Tropomyosin Receptor Kinase (Trk) Inhibitors

Trk kinases are key regulators of cell signaling, and their inhibition is a validated therapeutic strategy for various solid tumors.^[4] The SAR of pyrazolo[1,5-a]pyrimidine-based Trk inhibitors highlights the importance of specific substitutions for achieving high potency.

Key SAR Insights:

- The pyrazolo[1,5-a]pyrimidine core is essential for forming a hinge interaction with the Met592 residue in the Trk kinase domain.[4]
- A 2,5-difluorophenyl-substituted pyrrolidine at the 5-position significantly enhances Trk inhibition.[4]
- An amide bond, such as in picolinamide, at the 3-position contributes to increased activity.[4]
- The incorporation of a morpholine group can improve selectivity by reducing off-target effects.[4]

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Trk Inhibitors

| Compound | R1 | R2 | TrkA IC50 (nM) | TrkC IC50 (nM) |
|----------|--------------|--|----------------|----------------|
| 8 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - |
| 9 | Picolinamide | 2,5-difluorophenyl-substituted pyrrolidine | 1.7 | - |
| 29 | Macrocycle | Macrocycle | 0.6 | 0.1 |
| 30 | Macrocycle | Macrocycle | 1.61 | 0.05 |

Data sourced from a review on Trk inhibitors, specific synthetic details can be found in the cited literature.[4]

Pim-1 Kinase Inhibitors

Pim-1 kinase is a proto-oncogene involved in cell survival and proliferation, making it an attractive target for cancer therapy.[6][7] SAR studies on pyrazolo[1,5-a]pyrimidine inhibitors of Pim-1 have led to the development of highly potent and selective compounds.

Key SAR Insights:

- Starting from a virtual screening hit, lead optimization of the pyrazolo[1,5-a]pyrimidine scaffold resulted in compounds with strong inhibitory activity against Pim-1 and Flt-3 kinases. [6][7]
- Selected compounds demonstrated cellular activity by suppressing the phosphorylation of the BAD protein.[6][7]
- These inhibitors showed a good safety profile with no significant hERG inhibition at 30 μ M.[8]

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Inhibitors

| Compound | R1 | R2 | Pim-1 IC50 (nM) | Flt-3 IC50 (nM) |
|--------------|------------------------|------------------------|-----------------|-----------------|
| Hit Compound | Aryl | Halogen | 52,000 | - |
| 11b | Optimized Substituents | Optimized Substituents | <10 | <10 |

Data represents a significant improvement in potency from the initial hit to the optimized compound.[7]

Phosphoinositide 3-Kinase δ (PI3K δ) Inhibitors

PI3K δ is a key signaling molecule in immune cells, and its overactivity is linked to inflammatory and autoimmune diseases.[9] Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent and selective PI3K δ inhibitors.

Key SAR Insights:

- A library of indol-4-yl-pyrazolo[1,5-a]pyrimidines yielded compounds with low nanomolar IC50 values and high selectivity for the PI3K δ isoform.[9]
- Compound 54 (CPL302253) emerged as a potent candidate with an IC50 of 2.8 nM.[9]
- Derivatives with benzimidazole groups at the C(5) position and various amines at the C(2) position also showed high activity and selectivity.[10]

Table 3: SAR of Pyrazolo[1,5-a]pyrimidine Derivatives as PI3K δ Inhibitors

| Compound | C5-Substituent | C2-Substituent | PI3K δ IC50 (nM) |
|----------------|----------------|-----------------|-------------------------|
| 13 | Indole | - | <100 |
| 54 (CPL302253) | Indole | Optimized Amine | 2.8 |
| 6 (CPL302415) | Benzimidazole | Optimized Amine | 18 |

These studies demonstrate the tunability of the scaffold for achieving high potency and selectivity.[9][10]

Cyclin-Dependent Kinase 9 (CDK9) Inhibitors

CDK9 is a crucial regulator of transcription and a target of interest for cancer treatment.[11] A pyrazolo[1,5-a]pyrimidine series was developed to create selective CDK9 inhibitors.

Key SAR Insights:

- Starting from the multi-kinase inhibitor PIK-75, a series based on the pyrazolo[1,5-a]pyrimidine nucleus was synthesized.[11]
- The lead compound 18b showed improved selectivity compared to the parent compound.[11]

Antitumor and Antimicrobial Applications

Beyond kinase inhibition, pyrazolo[1,5-a]pyrimidine derivatives have demonstrated broader antitumor and antimicrobial activities.

General Antitumor Activity

A novel series of pyrazolo[1,5-a]pyrimidine-3-carbonitriles showed potent in vitro activity against the human colon tumor cell line HCT116.[12] Compound 14a from this series displayed the highest activity with an IC50 of 0.0020 μ M.[12]

Antitubercular Activity

The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising lead for antituberculosis agents.[13][14] A focused library of analogues was synthesized to explore the SAR and improve activity, leading to hits with low cytotoxicity and promising activity against *Mycobacterium tuberculosis* within macrophages.[13][14]

Experimental Protocols

The following are generalized protocols for key experiments cited in the SAR studies of pyrazolo[1,5-a]pyrimidines.

In Vitro Kinase Inhibition Assay

- Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
- Materials: Recombinant human kinase, appropriate substrate (e.g., a peptide or protein), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
- Procedure:
 - A series of dilutions of the test compound are prepared in DMSO and then diluted in the assay buffer.
 - The kinase, substrate, and test compound are incubated together in the wells of a microplate.
 - The kinase reaction is initiated by the addition of ATP.
 - The reaction is allowed to proceed for a specified time at a controlled temperature.
 - The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method, such as luminescence or fluorescence.
 - The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation/Viability Assay (e.g., MTT or CellTiter-Glo®)

- Objective: To assess the effect of the test compounds on the proliferation and viability of cancer cell lines.
- Materials: Cancer cell lines, cell culture medium, fetal bovine serum, antibiotics, test compounds, and a viability reagent (e.g., MTT or CellTiter-Glo®).
- Procedure:
 - Cells are seeded in 96-well plates and allowed to attach overnight.
 - The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
 - A viability reagent is added to each well. For MTT, the resulting formazan crystals are solubilized. For CellTiter-Glo®, the luminescent signal is measured.
 - The absorbance or luminescence is read using a plate reader.
 - The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

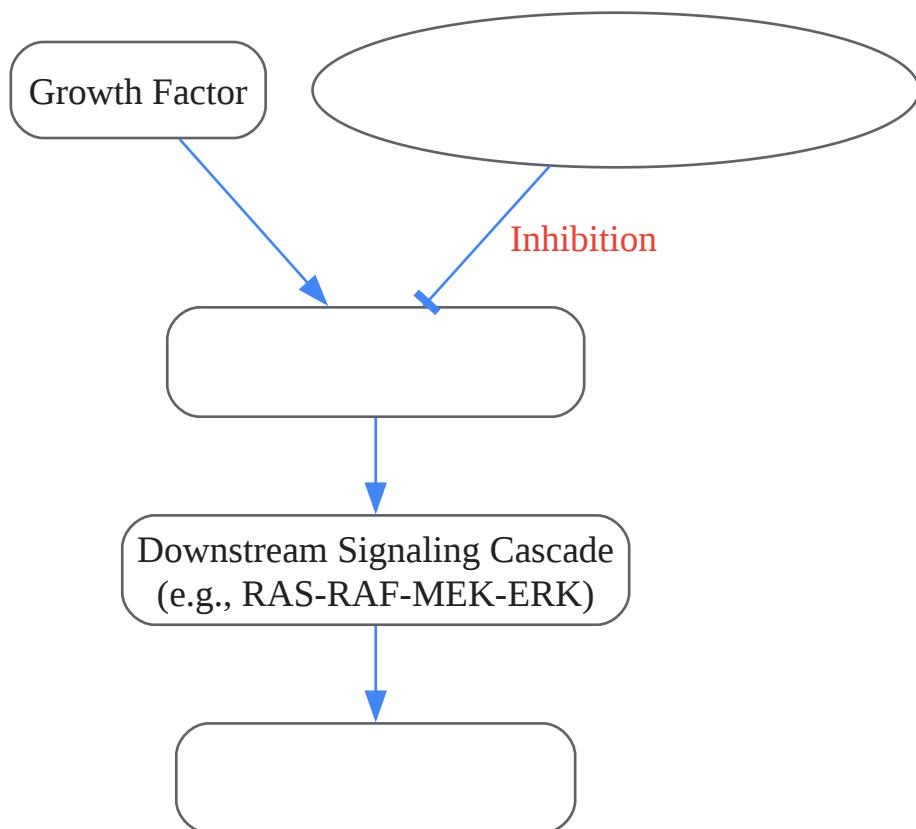
Visualizations

Pyrazolo[1,5-a]pyrimidine Scaffold and Key Substitution Points

Caption: General structure of the pyrazolo[1,5-a]pyrimidine scaffold highlighting key positions for substitution that influence biological activity.

Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.

Representative Kinase Inhibition Pathway



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Caption: Simplified signaling pathway showing the inhibition of a receptor tyrosine kinase by a pyrazolo[1,5-a]pyrimidine-based inhibitor.

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